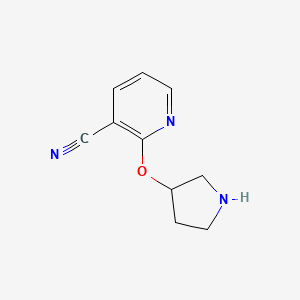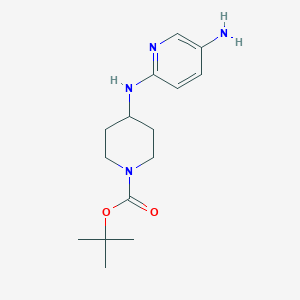
3-Methyl-2,5-dithienylpyrrole
Vue d'ensemble
Description
3-Methyl-2,5-dithienylpyrrole is a heterocyclic compound with the molecular formula C13H11NS2. It consists of a pyrrole ring substituted with two thiophene rings at the 2 and 5 positions, and a methyl group at the 3 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-dithienylpyrrole typically involves the reaction of 2,5-dithienylpyrrole with a methylating agent. One common method is the Vilsmeier formylation of 2,5-di(2-thienyl)pyrrole followed by reduction to yield the desired product . Another approach involves the use of acetyl chloride in the presence of a catalyst such as SnCl4 to achieve the methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Electrochemical polymerization is also a method of interest for producing related compounds on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,5-dithienylpyrrole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Electrophilic substitution reactions are common, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acetyl chloride and formylating agents are used in electrophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
3-Methyl-2,5-dithienylpyrrole has several scientific research applications:
Mécanisme D'action
The mechanism by which 3-Methyl-2,5-dithienylpyrrole exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its conjugated system allows for efficient charge transport. In biological systems, its derivatives may interact with cellular receptors and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dithienylpyrrole: Lacks the methyl group at the 3 position, which affects its electronic properties.
N-substituted 2,5-di(2-thienyl)pyrroles: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and physical properties.
Uniqueness
3-Methyl-2,5-dithienylpyrrole is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and electronic properties. This makes it particularly useful in the synthesis of conducting polymers and other advanced materials .
Propriétés
IUPAC Name |
3-methyl-2,5-dithiophen-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS2/c1-9-8-10(11-4-2-6-15-11)14-13(9)12-5-3-7-16-12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFINVVIAGBNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703108 | |
| Record name | 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220655-13-0 | |
| Record name | 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





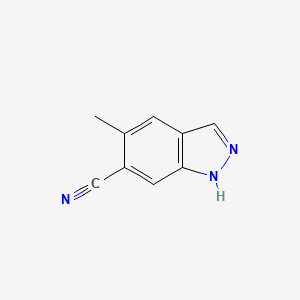
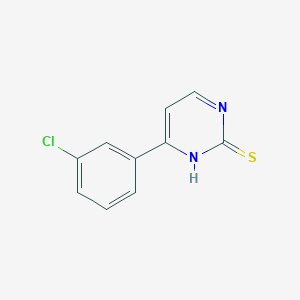
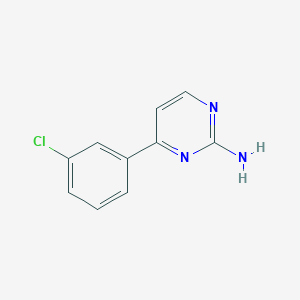

![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)

